4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde
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Overview
Description
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is a heterocyclic compound with a unique structure that includes a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with specific reagents. For example, the reaction with 2-chloroacetamide forms 9-carbamoylmethyl-4a-methyl-2,3,4,4a-tetrahydro-1H-carbazolium chlorides, which can be further cyclized into imidazo derivatives . Another method involves the reaction with acrylamide to produce hexahydro-pyrimido derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organomagnesium halides (Grignard reagents), acrylamide, and 2-chloroacetamide . Conditions often involve the presence of catalysts such as CuCl for radical mechanisms .
Major Products
The major products formed from these reactions include imidazo derivatives, hexahydro-pyrimido derivatives, and dialkylhexahydrocarbazole derivatives .
Scientific Research Applications
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is explored for its potential use in drug development.
Industry: It finds applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde involves its interaction with specific molecular targets. For example, its reaction with organomagnesium halides in the presence of CuCl forms dialkylhexahydrocarbazole derivatives through a radical mechanism . This suggests that the compound can participate in radical reactions, which are important in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A related compound with similar structural features.
4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole: Another closely related compound used in similar synthetic routes.
Uniqueness
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is unique due to its specific functional groups and the ability to form a variety of derivatives through different chemical reactions
Properties
CAS No. |
33965-86-5 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4a-methyl-3,4-dihydro-2H-carbazole-9-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-14-9-5-4-8-13(14)15(10-16)12-7-3-2-6-11(12)14/h2-3,6-8,10H,4-5,9H2,1H3 |
InChI Key |
WJKHIEDRSFIECH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC=C1N(C3=CC=CC=C23)C=O |
Origin of Product |
United States |
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